molecular formula C14H12FNO3 B2439669 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone CAS No. 2034377-88-1

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone

カタログ番号: B2439669
CAS番号: 2034377-88-1
分子量: 261.252
InChIキー: TYILMLWWZDOZHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone is a complex organic compound that features a unique combination of a fluorinated benzoxazepine ring and a furan moiety

特性

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c15-12-1-2-13-11(7-12)8-16(4-6-19-13)14(17)10-3-5-18-9-10/h1-3,5,7,9H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYILMLWWZDOZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=COC=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazepine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The furan moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

化学反応の分析

Reaction Types and Mechanisms

The compound undergoes three principal reaction types , as inferred from related oxazepine derivatives and synthetic pathways in the literature:

1.1 Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Conditions : Acidic or basic media.

  • Products : Formation of oxidized derivatives, potentially altering the oxazepine ring or ketone group .

1.2 Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄).

  • Conditions : Anhydrous ether.

  • Products : Reduction of the ketone group to an alcohol, yielding (7-fluoro-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)(furan-3-yl)methanol .

1.3 Nucleophilic Substitution

  • Reagents : Chloroacetyl chloride, bromomethylfuran derivatives, or amines/thiols.

  • Conditions : K₂CO₃ in DMF at elevated temperatures (e.g., 80°C) .

  • Products : Substitution of the chloro group (if present) or coupling with nucleophiles like furan derivatives .

Reagents, Conditions, and Major Products

Reaction Type Reagents Conditions Major Products
OxidationKMnO₄/CrO₃Acidic/basic mediaOxidized oxazepine derivatives
ReductionLiAlH₄Anhydrous ether(7-Fluoro-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)(furan-3-yl)methanol
Nucleophilic SubstitutionChloroacetyl chloride, nucleophilesK₂CO₃, DMF, 80°CCoupled derivatives (e.g., furan-linked compounds)

Formation of the Oxazepine Core

Based on synthetic schemes in related patents , the oxazepine ring is likely formed via:

  • Cyclization reactions involving amine precursors (e.g., 2,3-dihydrobenzo[f] oxazepin-amine) and ketones or halides.

  • Bromination steps using PBr₃ to introduce halogen substituents, followed by nucleophilic substitution .

科学的研究の応用

Biological Applications

Numerous studies have investigated the biological activities of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Studies : A study reported that certain derivatives showed effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
CompoundBacteria TestedMIC (µg/mL)
7aMycobacterium smegmatis6.25
9cPseudomonas aeruginosa12.5

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines:

  • Cell Line Studies : In vitro studies indicated that some derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.
CompoundCell LineIC50 (µM)
ABreast Cancer5.0
BLung Cancer8.7
CColon Cancer6.2

Neuropharmacological Potential

The structural features of the compound suggest it may interact with neurotransmitter systems, potentially offering neuroprotective effects or acting as an anxiolytic agent. Preliminary studies indicate that similar compounds can modulate GABAergic activity, which is crucial for anxiety and mood regulation.

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of various synthesized derivatives revealed that compounds containing electron-withdrawing groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The study utilized well diffusion methods to evaluate zones of inhibition .

Case Study 2: Cancer Cell Line Response

Another study focused on evaluating the response of human cancer cell lines to (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin) derivatives. Results indicated that modifications at specific positions on the benzoxazepine ring could significantly increase antiproliferative activity against targeted cancer types.

作用機序

The mechanism of action of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone involves its interaction with specific molecular targets. The fluorinated benzoxazepine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan moiety can also participate in various binding interactions, contributing to the compound’s overall biological activity.

類似化合物との比較

Similar Compounds

Similar compounds include other benzoxazepine derivatives and furan-containing molecules. Examples include:

  • (7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone
  • (7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone

Uniqueness

The uniqueness of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone lies in its fluorine substitution, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile.

生物活性

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone is a novel compound belonging to the oxazepine class, which has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological significance, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a fluoro-substituted benzoxazepine ring and a furan moiety. Its molecular formula is C13H11FN2O2C_{13}H_{11}FN_{2}O_{2}, with a molecular weight of 251.25 g/mol. The presence of the fluorine atom at the 7th position is believed to enhance its biological activity by influencing molecular interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit Traf2- and Nck-interacting protein kinase (TNIK), which plays a crucial role in the Wnt/β-catenin signaling pathway. This inhibition can lead to altered cellular signaling and gene expression.
  • Neuronal Modulation : In preclinical studies, it demonstrated significant anticonvulsant properties in maximal electroshock (MES) tests, suggesting its potential for modulating neuronal excitability.

Anticonvulsant Activity

Research indicates that related compounds within the oxazepine class exhibit anticonvulsant properties. The compound's effectiveness was evaluated through various in vivo models, showcasing its ability to reduce seizure activity significantly.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies on similar oxazepine derivatives have indicated their capacity to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, benzofuran derivatives have demonstrated significant inhibitory effects on cancer cell lines, suggesting that (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone may possess similar properties .

Research Findings and Case Studies

StudyFindings
MES TestDemonstrated significant anticonvulsant activity in animal models.
Antibacterial ActivityRelated furan compounds showed MIC values as low as 64 µg/mL against E. coli .
Anticancer ActivitySimilar compounds exhibited IC50 values indicating potent inhibition of cancer cell lines .

Q & A

[Basic] What are the optimal synthetic routes for (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone?

A two-step approach is recommended:

Core formation : Condensation of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine with furan-3-carboxylic acid derivatives under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) to form the oxazepine intermediate .

Acylation : Reaction of the intermediate with furan-3-carbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) to yield the final product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify using column chromatography .

[Advanced] How can researchers resolve discrepancies in receptor binding affinity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or receptor isoform specificity. To address this:

  • Standardize protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and incubation temperatures (25°C) across experiments .
  • Validate receptor subtypes : Employ selective antagonists (e.g., flumazenil for GABA-A receptors) to confirm target specificity .
  • Replicate with orthogonal methods : Compare radioligand binding assays with functional electrophysiology or fluorescence polarization assays .

[Basic] What spectroscopic techniques are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., fluorine at C7, furan carbonyl at C3). Key signals include the oxazepine NH (~5.5 ppm) and furan protons (6.8–7.2 ppm) .
  • HRMS : Electrospray ionization (ESI) in positive ion mode to verify molecular weight (expected [M+H]⁺: ~318.12 g/mol).
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1500–1600 cm⁻¹ (aromatic C-F) .

[Advanced] What strategies mitigate organic degradation during stability studies?

  • Temperature control : Store samples at -20°C in amber vials to minimize photodegradation and thermal breakdown .
  • Matrix stabilization : Add antioxidants (e.g., BHT at 0.01% w/v) to biological matrices like plasma .
  • Analytical validation : Use stability-indicating HPLC methods (C18 column, acetonitrile/water gradient) to detect degradation products ≥0.1% .

[Basic] How does fluorine substitution at C7 influence pharmacokinetics?

The electronegative fluorine enhances metabolic stability by:

  • Reducing oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4) due to decreased electron density at the oxazepine ring .
  • Increasing lipophilicity (logP ~2.5), improving blood-brain barrier penetration compared to non-fluorinated analogs .

[Advanced] How to design in vitro assays for receptor selectivity profiling?

  • Cell lines : Use HEK293 cells transfected with GABA-A receptor subtypes (α1β2γ2 vs. α5β3γ2) to assess subtype selectivity .
  • Fluorescent probes : Incorporate MDPF (2-methoxy-2,4-diphenyl-3(2H)-furanone) for real-time monitoring of receptor conformational changes .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., diazepam for GABA-A) to minimize inter-assay variability .

[Basic] What impurities are common in synthesis, and how are they characterized?

  • Byproducts : Unreacted furan-3-carbonyl chloride (detected via GC-MS) or dimerized oxazepine intermediates (HPLC retention time ~12.5 min) .
  • Purification : Remove using preparative HPLC (C18 column, methanol/water 65:35) or recrystallization from ethanol .

[Advanced] What computational methods predict GABA-A receptor interactions?

  • Docking studies : Use AutoDock Vina with the GABA-A crystal structure (PDB: 6HUP) to model binding poses. Focus on hydrogen bonds between the carbonyl group and α1-subunit residues (e.g., Tyr209) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex under physiological conditions .

[Basic] Which analytical methods quantify the compound in biological matrices?

  • LC-MS/MS : Employ a C18 column with MRM transitions m/z 318→154 (quantifier) and 318→112 (qualifier). LOD: 0.1 ng/mL in plasma .
  • UV-Vis : Detect at λ = 270 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹) in PBS buffer .

[Advanced] How to optimize solubility for in vivo studies?

  • Co-solvents : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .
  • Nanoparticle encapsulation : Formulate with PLGA (50:50 lactide:glycolide) to achieve sustained release (t½ ~48 hrs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。